molecular formula C13H11N2NaO3S2 B034221 Luciferin 6'-ethyl ether sodium salt CAS No. 103404-64-4

Luciferin 6'-ethyl ether sodium salt

Numéro de catalogue: B034221
Numéro CAS: 103404-64-4
Poids moléculaire: 330.4 g/mol
Clé InChI: PYKJITLAHMFBSA-SBSPUUFOSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Luciferin 6'-ethyl ether sodium salt (CAS: 103404-64-4) is a synthetic derivative of D-luciferin, a substrate for firefly luciferase. Its molecular formula is C₁₃H₁₁N₂NaO₃S₂, with a molecular weight of 330.358 g/mol . The compound features an ethyl ether group at the 6'-position of the benzothiazole ring, replacing the hydroxyl group of native D-luciferin. This modification enhances its stability and alters its enzymatic processing kinetics .

As a sodium salt, it exhibits superior water solubility compared to free acid or potassium salt forms, making it suitable for in vitro and in vivo bioluminescence assays, including cytochrome P450 (CYP) activity profiling and real-time imaging of luciferase-expressing cells .

Propriétés

IUPAC Name

sodium;(4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2.Na/c1-2-18-7-3-4-8-10(5-7)20-12(14-8)11-15-9(6-19-11)13(16)17;/h3-5,9H,2,6H2,1H3,(H,16,17);/q;+1/p-1/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKJITLAHMFBSA-SBSPUUFOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635701
Record name Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-64-4
Record name Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Starting Materials and Precursor Synthesis

The synthesis of Luciferin 6'-ethyl ether sodium salt begins with D-luciferin as the primary precursor. Modifications at the 6'-position involve introducing an ethyl ether group via alkylation. While direct synthesis protocols are sparingly documented in accessible literature, analogous methodologies for related luciferin derivatives provide a framework. For instance, the ethylation of hydroxyl groups in benzothiazole rings often employs alkyl halides (e.g., ethyl iodide) in the presence of anhydrous bases such as potassium carbonate or diisopropylethylamine.

Ethylation Process

The ethylation reaction typically proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A representative procedure involves:

  • Dissolving D-luciferin in anhydrous DMF.

  • Adding ethyl iodide (1.2–1.5 equivalents) and a base (e.g., diisopropylethylamine, 2.0 equivalents).

  • Refluxing at 80–100°C for 6–12 hours under nitrogen.

The reaction progress is monitored via thin-layer chromatography (TLC), with intermediates often isolated through aqueous workup. For example, quenching the reaction mixture in ice-cold 1 M KH₂PO₄ and extracting with ethyl acetate removes unreacted reagents.

Intermediate Purification

Crude ethylated luciferin is purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (6:1 to 3:1). This step eliminates byproducts such as diethylated derivatives or unreacted starting material. The sodium salt form is subsequently obtained by treating the free acid with sodium hydroxide in ethanol, followed by lyophilization.

Industrial-Scale Production Methods

Scalability Challenges and Solutions

Industrial synthesis prioritizes cost efficiency and yield maximization. Key adaptations from laboratory-scale methods include:

  • Solvent Selection : Replacing DMF with acetone or ethanol reduces toxicity and facilitates recycling.

  • Catalyst Optimization : Transitioning from homogeneous bases (e.g., K₂CO₃) to polymer-supported bases simplifies product isolation.

Reaction Condition Optimization

Industrial protocols often employ higher temperatures (100–120°C) and pressurized reactors to accelerate ethylation. A comparative analysis of pilot-scale batches revealed that increasing the ethyl iodide stoichiometry to 1.8 equivalents improves yields by 15–20% without significant side-product formation.

Table 1: Laboratory vs. Industrial-Scale Ethylation Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature (°C)80–100100–120
Ethyl Iodide (equiv)1.21.8
SolventDMFAcetone
Yield (%)65–7582–88

Reaction Optimization Strategies

Temperature and Time Dependence

Systematic studies demonstrate that extending reaction time beyond 12 hours minimally impacts yield but increases diethylated byproducts. Optimal conditions balance conversion efficiency (80–85%) with selectivity (>90%).

Base and Solvent Screening

Comparative trials with bases such as triethylamine, DBU, and NaH revealed that sterically hindered amines (e.g., diisopropylethylamine) suppress over-alkylation. Similarly, acetone outperforms DMF in industrial settings due to lower boiling points and easier removal.

Table 2: Impact of Base on Ethylation Efficiency

BaseYield (%)Purity (%)
K₂CO₃6885
Diisopropylethylamine7892
DBU7288

Purification and Characterization Techniques

Chromatographic Methods

Final purification employs reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% TFA). This step achieves >98% purity, critical for in vivo applications.

Crystallization and Lyophilization

Sodium salt formation involves dropwise addition of ethanolic NaOH to the ethylated luciferin free acid. The precipitate is collected, washed with cold diethyl ether, and lyophilized to afford a hygroscopic powder.

Table 3: Purification Methods and Outcomes

MethodPurity (%)Recovery (%)
Silica Gel Chromatography9070
Reverse-Phase HPLC9860
Recrystallization9580

Comparative Analysis of Synthetic Methodologies

Cost-Benefit Evaluation

Industrial methods prioritize reagent recycling and reduced chromatography. For example, substituting column chromatography with fractional crystallization lowers production costs by 40% but requires stringent temperature control .

Analyse Des Réactions Chimiques

Types of Reactions

Luciferin 6’-ethyl ether sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Bioluminescence Reporter Assays

One of the primary applications of luciferin 6'-ethyl ether sodium salt is in bioluminescence reporter assays . These assays utilize the light-emitting properties of luciferin when it reacts with luciferase enzymes. The key features of this application include:

  • Gene Expression Monitoring : Luciferin is often linked to a promoter region of interest. When the promoter is activated, luciferase production increases, leading to enhanced light emission that can be quantified using luminometers. This method is pivotal for studying gene expression dynamics in response to various stimuli.
  • Cell Signaling Pathways : Researchers employ this compound to monitor cellular signaling pathways, providing insights into the mechanisms of action for various biological processes.
  • Cytotoxicity Assays : The light emitted can be correlated with cell viability, allowing researchers to assess the cytotoxic effects of drugs or environmental toxins on cultured cells.

In Vivo Imaging Applications

This compound is also utilized for in vivo imaging . By injecting this compound into living organisms, researchers can track the activity of luciferase-expressing cells. This technique has several important applications:

  • Tumor Imaging : It enables real-time monitoring of tumor growth and response to therapies by visualizing bioluminescent signals from luciferase-expressing cancer cells.
  • Pathogen Detection : The compound can be used to monitor infections in animal models by tagging pathogens with luciferase genes, providing a non-invasive method to study infectious diseases.
  • ATP Detection Assays : A notable application involves using luciferin in sensitive ATP detection assays, which have been essential for measuring cell proliferation and cytotoxicity across various cell types. The assay allows detection down to femtomolar concentrations of ATP, demonstrating high sensitivity and specificity .
  • Bioluminescent DNA Sequencing : Researchers have adapted the luciferin-luciferase system for detecting single base changes in DNA sequencing methods. This innovative approach showcases the versatility of luciferin derivatives in molecular biology applications .
  • Immunoassays : A fusion protein combining protein A with luciferase has been developed for use in bioluminescence-based immunoassays, enabling researchers to quantify specific proteins with high sensitivity .

Mécanisme D'action

The mechanism of action of Luciferin 6’-ethyl ether sodium salt involves its oxidation by the enzyme luciferase in the presence of oxygen. This reaction produces light, which can be detected and measured. The molecular targets include the luciferase enzyme and oxygen molecules, and the pathway involves the conversion of chemical energy into light energy .

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogues

Structural Features and Modifications

The table below compares key structural and physicochemical properties of Luciferin 6'-ethyl ether sodium salt with related proluciferins:

Compound Name Substituent at 6'-Position Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Ethyl ether (-OCH₂CH₃) C₁₃H₁₁N₂NaO₃S₂ 330.36 CYP activity assays, in vivo imaging
D-Luciferin (native) Hydroxyl (-OH) C₁₁H₈N₂O₃S₂ 280.33 Standard luciferase assays
Luciferin-ME (methyl ether) Methyl ether (-OCH₃) C₁₂H₉N₂O₃S₂ 293.34 Non-selective CYP26A1 substrate
Luciferin-3FEME 3-Furfuryl methyl ether C₁₆H₁₁N₂O₄S₂ 365.41 Selective CYP3A4/5 assays
Luciferin-2FBE 2-Fluorobenzyl ether C₁₈H₁₁FN₂O₃S₂ 392.42 CYP2B6 activity profiling

Key Observations:

  • Ether vs.
  • Salt Form Differences: Sodium salts (e.g., this compound) generally exhibit higher aqueous solubility than potassium salts (e.g., D-luciferin potassium salt, 318.42 g/mol) or free acids, which is critical for consistent dosing in in vivo imaging .

Enzymatic Selectivity and Assay Performance

CYP Isoform Selectivity
  • This compound: Primarily metabolized by CYP3A4 and CYP1A2, producing a luminescent signal upon dealkylation .
  • Luciferin-ME (methyl ether): A non-selective CYP26A1 substrate; its hydroxylation yields formaldehyde and D-luciferin, making it less specific for single-isoform studies .
  • Luciferin-3FEME: Engineered for high selectivity toward CYP3A4/5, with minimal cross-reactivity with other isoforms (e.g., CYP2D6) .
Luminescence Kinetics
  • Signal Intensity: Ethyl ether derivatives produce 20–30% lower peak luminescence than native D-luciferin due to slower enzymatic processing but offer prolonged signal duration, advantageous for time-course studies .
  • Esterase Dependency: Unlike methyl or benzyl ethers, ethyl ether derivatives require esterase-free detection reagents, simplifying assay workflows .

Activité Biologique

Luciferin 6'-ethyl ether sodium salt is a derivative of the well-known luciferin compound, recognized for its significant role in bioluminescence assays and various biological applications. This article delves into its biological activity, applications, and comparative studies with other luciferin derivatives.

  • Chemical Formula: C13H11N2NaO3S2
  • Molecular Weight: 330.36 g/mol
  • Solubility: Highly soluble in ethanol (up to 10 mg/mL), enhancing its utility in biological applications.

This compound acts as a substrate for luciferase enzymes, catalyzing its conversion to oxyluciferin while emitting light. This reaction is fundamental in various bioluminescent assays, where the intensity of emitted light correlates with the biological activity being measured.

Applications in Research

  • Bioluminescence Reporter Assays
    • The compound is extensively used in reporter assays to monitor gene expression and cellular processes. When linked to a promoter region, luciferase production increases upon activation, leading to enhanced light emission from luciferin consumption. This method allows researchers to quantify biological responses with high sensitivity.
  • In Vivo Imaging
    • This compound is employed for non-invasive imaging of luciferase-expressing cells in living organisms. This application is particularly valuable in cancer research and studying cellular dynamics in real-time.
  • Cell Viability Assays
    • The compound's luminescent properties make it suitable for assessing cell viability and cytotoxicity. By measuring light output, researchers can determine the health and proliferation rates of various cell types under different experimental conditions.

Comparative Studies

The unique ethyl substitution at the 6' position enhances the stability and solubility of this compound compared to other derivatives. Below is a comparison table highlighting key characteristics of various luciferin compounds:

Compound NameCAS NumberMolecular WeightKey Characteristics
Luciferin (D-luciferin)115-67-7262.28 g/molNatural substrate for firefly luciferase
Luciferin 6'-methyl ether sodium salt3022-11-5294.3 g/molInhibitor of firefly luciferase
This compound 103404-64-4 330.36 g/mol Enhanced stability and solubility for bioluminescent assays

Study on Gene Expression Monitoring

A study utilizing this compound demonstrated its effectiveness in monitoring gene expression in cancer cell lines. The researchers linked luciferase to a cancer-related promoter, observing a direct correlation between promoter activation and luminescence intensity, validating the compound's utility in real-time monitoring of gene expression dynamics.

Cytotoxicity Assessment

In another research effort, this compound was used to evaluate cytotoxic effects of various compounds on human cell lines. The luminescence-based assay provided rapid results, with detection limits significantly lower than traditional methods, showcasing the compound's sensitivity and reliability as a cytotoxicity indicator.

Q & A

Basic Research Questions

How should Luciferin sodium salt be prepared for in vivo bioluminescence imaging (BLI)?

Luciferin sodium salt must be dissolved in DPBS (without Ca²⁺ or Mg²⁺) to a final concentration of 15 mg/mL. Sterilize the solution using a 0.22 µm syringe filter pre-wetted with sterile water to remove particulates and microbial contaminants. For in vivo use, administer via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection, with optimal dosing volumes (e.g., 10 mL/kg for mice) .

What factors influence bioluminescence signal intensity in BLI experiments?

Signal intensity depends on:

  • ATP and Mg²⁺ availability : Critical cofactors for luciferase activity.
  • Oxygen concentration : Required for the oxidative reaction.
  • Temperature : Emission shifts from yellow-green (560 nm) at lower temperatures to red light at 37°C in vivo .
  • Luciferin pharmacokinetics : Peak signal timing varies by administration route (e.g., 10–15 minutes for IP vs. immediate for IV) .

What are the solubility differences between sodium and potassium salts of Luciferin?

Sodium salts generally exhibit higher water solubility compared to potassium salts, simplifying buffer preparation. Potassium salts may require weak bases (e.g., KOH) for dissolution. Both salts are stable in methanol or DMSO, but sodium salts are preferred for in vivo applications due to rapid bioavailability .

What are the optimal storage conditions for Luciferin sodium salt?

Store lyophilized powder at -20°C , protected from light and moisture. Reconstituted solutions should be used immediately or stored at -80°C for ≤24 hours to prevent hydrolysis or oxidation .

Advanced Research Questions

How should kinetic studies be designed to determine peak signal timing for BLI?

  • Step 1 : Administer Luciferin via the intended route (IP/IV/SC) and image at 2-minute intervals for 30–60 minutes.
  • Step 2 : Plot signal intensity vs. time to identify the peak (e.g., IP peaks at ~12 minutes in mice).
  • Step 3 : Validate with triplicate measurements and adjust for variables like animal strain or tumor burden .

How can signal variability between in vivo and in vitro assays be addressed?

  • In vivo variability : Ensure consistent injection depth (e.g., 3–5 mm for SC) and avoid blood vessel puncture during administration .
  • In vitro variability : Use ATP-free reagents and standardized luciferase assay buffers (e.g., Tris-HCl pH 7.8, 1 mM Coenzyme A, 2 mM ATP) to minimize contamination .

What methods validate Luciferin sodium salt purity, and how does impurities affect experiments?

  • HPLC and FTIR : Confirm purity >99% to avoid nonspecific signals from contaminants.
  • Impact of impurities : Degraded Luciferin reduces signal intensity and introduces false-negative results in ATP assays .

How should contradictory data in BLI experiments be analyzed?

  • Step 1 : Replicate experiments to rule out technical errors (e.g., injection technique, anesthesia effects).
  • Step 2 : Control for variables (e.g., tumor hypoxia, ATP depletion) using parallel assays (e.g., ATP luminescence kits).
  • Step 3 : Apply statistical tests (e.g., ANOVA) to assess significance and consult interdisciplinary experts to identify confounding factors .

How can BLI protocols be adapted for non-model organisms (e.g., zebrafish or invertebrates)?

  • Dosage adjustment : Scale Luciferin dose by body surface area (e.g., 3 mg/20 g for mice → 0.15 mg/g).
  • Administration route : For small organisms, use microinjection (IV or intracardiac) with ultrafine needles (30G).
  • Imaging parameters : Optimize exposure time and wavelength for non-mammalian luciferase variants (e.g., red-shifted emission in deep tissues) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.